molecular formula C8H5F3O B1295035 2-(Trifluoromethyl)benzaldehyde CAS No. 447-61-0

2-(Trifluoromethyl)benzaldehyde

Cat. No. B1295035
CAS RN: 447-61-0
M. Wt: 174.12 g/mol
InChI Key: ZDVRPKUWYQVVDX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly alters the electronic properties of the molecule, making it a valuable intermediate in organic synthesis, particularly in the creation of compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of trifluoromethylated compounds, including 2-(trifluoromethyl)benzaldehyde derivatives, has been explored through various methodologies. One approach involves a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes, which allows for the direct access to trifluoromethylated naphthoquinones under mild conditions . Another method includes the vapor phase hydrolysis of benzal chlorides with a trifluoromethyl group using solid acid catalysts, which offers a more favorable synthesis route by avoiding the formation of tarry materials and simplifying the reaction process .

Molecular Structure Analysis

The molecular structure of 2-(trifluoromethyl)benzaldehyde derivatives can be complex and is influenced by the presence of the trifluoromethyl group. For instance, the crystal structure of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, consists of linear polymeric chains directed by non-covalent O⋯I bonding, which is responsible for the observed assembly . The structure of the benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, revealing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde .

Chemical Reactions Analysis

2-(Trifluoromethyl)benzaldehyde and its derivatives participate in a variety of chemical reactions. For example, benzalaminoacetals derived from benzaldehydes, upon refluxing with trifluoroacetic acid, lead to the formation of 2-benzylpyrazines instead of the expected isoquinolines . Additionally, boron trifluoride-etherate in fluorinated alcohols has been found to be a powerful promoter for intramolecular alkyne-aldehyde metathesis, producing 3-aroyl-2H-chromenes in excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)benzaldehyde are influenced by the trifluoromethyl group, which imparts unique characteristics to the compound. The interaction of the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene with benzaldehyde demonstrates the formation of adducts, indicating the reactivity of the aldehyde group in the presence of electron-rich organic molecules . The efficient synthesis of isotopically labeled benzaldehydes via regio-selective formylation also highlights the versatility and reactivity of the benzaldehyde core structure, which is crucial for applications in synthetic organic chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRPKUWYQVVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196279
Record name o-(Trifluoromethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)benzaldehyde

CAS RN

447-61-0
Record name 2-(Trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name o-(Trifluoromethyl)benzaldehyde
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Record name o-(Trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196279
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Record name o-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

2.8 Grams of metallic magnesium, 25 g of 2-bromo-α,α,α-trifluorotoluene and 120 ml of ether were reacted to prepare a Grignard ragent by a conventional method, then 15 g of N-methylformanilide were added dropwise thereto, and the reaction mixture was allowed to stand for 3 hours. Under an ice-cooled condition, a dilute sulfuric acid was added to the reaction mixture. The ethereal layer was separated and was washed with a saturated sodium chloride aqueous solution and with a saturated sodium hydrogencarbonate aqueous solution, then was dried with anhydrous sodium sulfate, and was concentrated. The residue was purified by distillation under reduced pressure to yield 13.2 g of 2-trifluoromethylbenzaldehyde. Boiling point: 62°-65° C. (at 17 mm-Hg).
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0 (± 1) mol
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25 g
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120 mL
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15 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
229
Citations
A Hasija, R Bhowal, D Chopra - Crystal Growth & Design, 2020 - ACS Publications
Extensive research in the field of noncovalent interactions has shown that hydrogen bonds are responsible for the association of molecules leading to the formation of different crystal …
Number of citations: 4 pubs.acs.org
S Lai, Y Hou, FL Zhao, QG Meng - Zeitschrift für Kristallographie …, 2023 - degruyter.com
C 20 H 17 F 3 O 3 , monoclinic, P2 1 /c (no. 14), a = 9.0684(4) Å, b = 13.1942(6) Å, c = 13.7883(7) Å, β = 96.250(5), V = 1639.97(13) Å 3 , Z = 4, R gt (F) = 0.0415, wR ref (F 2 ) = 0.1125, …
Number of citations: 2 www.degruyter.com
J Zhang, Y Hou, FL Zhao, QG Meng - Zeitschrift für Kristallographie …, 2023 - degruyter.com
Crystal structure of E-7-fluoro-2-(2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, C18H12F4O Skip to content Should you have institutional access? Here's how to get …
Number of citations: 2 www.degruyter.com
Y Sun, R Song, Y Zhang, Q Wang, Q Hao - Available at SSRN 4496210 - papers.ssrn.com
The compound 4-(2-trifluoromethylbenzylideneamino) antipyrine was synthesized through the condensation of 2-(trifluoromethyl) benzaldehyde and 4-aminoantipyrine in methanol. …
Number of citations: 2 papers.ssrn.com
B Huang, L Xu, Z Zhao, N Wang, Y Zhao, S Huang - Bioorganic Chemistry, 2022 - Elsevier
The simultaneous analysis of amino acids (AAs) is crucial for human health, diagnosis and treatment of disease, and nutritional quality evaluation in foodstuffs. Here, we establish an …
Number of citations: 2 www.sciencedirect.com
Y Zhang, KL Pan, F He, LF Chen, ZG Liu… - … -New Crystal Structures, 2015 - degruyter.com
Crystal structure of (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclo- hexanone, C22H16F6O Page 1 Crystal structure of (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclo…
Number of citations: 4 www.degruyter.com
Z Xie, Z Zhang, S Yu, D Cheng, H Zhang… - …, 2017 - Wiley Online Library
A total of 24 N‐substituted 3,5‐bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐one derivatives were synthesized via aldol condensation, and their anti‐inflammatory activities were …
UM Osman, ASN Farizal, S Arshad… - X-Ray Structure Analysis …, 2017 - jstage.jst.go.jp
The compound of (Z)-1-[4-(trifluoromethyl) benzylidene] thiosemicarbazide crystallizes in the triclinic space group P1 and Z= 2 with cell parameters a= 7.0109 (8) Å, b= 11.7862 (13) Å, c…
Number of citations: 4 www.jstage.jst.go.jp
W Zhang, C Qiu, S Li, L Zhou, M Hu, X Chen… - … New Crystal Structures, 2017 - degruyter.com
Crystal structure of 2,5-bis((E)-2-(trifluoromethyl)benzylidene)cyclopentan-1-one, C21H14F6O Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € …
Number of citations: 3 www.degruyter.com
X Chen, ZL Jing - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the crystal structure of the title compound, C9H8F3N3S, all atoms except for two of the F atoms are located on a mirror plane. In the crystal, the molecules are connected by N—H⋯S …
Number of citations: 3 scripts.iucr.org

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